molecular formula C7H9IN2O2 B3047170 ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1354705-42-2

ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3047170
CAS No.: 1354705-42-2
M. Wt: 280.06
InChI Key: WOEZVGZFJYLKEU-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1354705-42-2) is a pyrazole-derived heterocyclic compound characterized by a 5-membered aromatic ring containing two nitrogen atoms. Its molecular formula is C₇H₉IN₂O₂, with a molecular weight of 280.06 g/mol . The compound features an iodine substituent at the 4-position and an ethyl ester group at the 5-position, which contribute to its reactivity and physicochemical properties. Key physical parameters include a recommended storage temperature of 2–8°C in a dark, dry environment to prevent degradation .

This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura reactions), enabling the construction of complex molecules . Its methyl-substituted analogue, mthis compound (CAS 75092-26-1), shares structural similarities but differs in ester group length, influencing solubility and reactivity .

Properties

IUPAC Name

ethyl 4-iodo-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-12-7(11)6-5(8)4-9-10(6)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEZVGZFJYLKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501183715
Record name 1H-Pyrazole-5-carboxylic acid, 4-iodo-1-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-42-2
Record name 1H-Pyrazole-5-carboxylic acid, 4-iodo-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxylic acid, 4-iodo-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with hydrazines, followed by iodination. For instance, the condensation of ethyl acetoacetate with methylhydrazine forms the pyrazole ring, which is then iodinated using iodine or other iodinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with anti-inflammatory and anticancer properties. The iodine atom plays a pivotal role in enhancing the biological activity of derivatives by influencing their binding affinity to biological targets such as enzymes and receptors.

Mechanism of Action
The compound's mechanism of action is largely dependent on its derivatives. For instance, it may interact with specific enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can significantly impact the compound's pharmacokinetic properties, including absorption and distribution within biological systems .

Organic Synthesis

Synthesis of Heterocyclic Compounds
In organic synthesis, this compound is utilized as an intermediate for synthesizing various heterocyclic compounds. Its reactivity allows for nucleophilic substitutions and coupling reactions that yield complex structures, including biaryl compounds.

Comparative Analysis with Similar Compounds
When compared to similar compounds such as methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate and ethyl 1H-pyrazole-4-carboxylate, this compound stands out due to its unique iodine functionality. This feature not only enhances reactivity but also provides avenues for further chemical modifications that can lead to novel compounds with desirable properties .

Material Science

Development of New Materials
The compound is also explored in material science for developing new materials with specific electronic or optical properties. Its ability to form stable complexes with various metals makes it suitable for applications in sensors and electronic devices .

Table: Summary of Research Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsEnhances binding affinity due to iodine presence
Organic SynthesisHeterocyclic compound synthesisEffective intermediate for complex structures
Material ScienceElectronic materialsPotential in developing sensors and optoelectronics

Notable Research Examples

Research has demonstrated the effectiveness of derivatives of this compound in inhibiting specific cancer cell lines, showcasing its potential as a lead compound in drug discovery . Additionally, studies have highlighted its role in synthesizing novel pyrazole derivatives that exhibit enhanced biological activities compared to traditional compounds .

Mechanism of Action

The mechanism of action of ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and ester group can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Key Observations :

  • The ethyl ester group in the target compound increases molecular weight and lipophilicity compared to the methyl ester analogue .
  • The absence of iodine in ethyl 1-methyl-1H-pyrazole-5-carboxylate (similarity score: 0.70) reduces its utility in halogen-mediated coupling reactions .
  • The carboxylic acid derivative (CAS 75092-30-7) exhibits higher polarity due to the free -COOH group, limiting its use in non-polar solvents .

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
This compound N/A N/A N/A Moderate in organic solvents
Mthis compound 45–46 293 1.96 Soluble in DMSO, THF
4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid N/A N/A N/A Poor in non-polar solvents
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate N/A N/A N/A Soluble in ethanol

Key Observations :

  • The methyl ester analogue (CAS 75092-26-1) has a well-defined melting point (45–46°C ) and higher density (1.96 g/cm³ ) due to its compact structure .
  • Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate (CAS 98476-09-6) demonstrates enhanced solubility in ethanol, attributed to the polar cyano group .

Key Observations :

  • The target compound’s hazards (e.g., skin/eye irritation) are comparable to other pyrazole esters but require stricter storage conditions due to iodine’s light sensitivity .

Biological Activity

Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H9IN2O2C_7H_9IN_2O_2, with a molecular weight of approximately 266.04 g/mol. The compound features a carboxylate functional group, which enhances its reactivity and biological activity. Its structure includes an ethyl group, an iodine atom, and a pyrazole ring, making it a versatile scaffold for various pharmacological applications .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : The iodine atom can be substituted with other functional groups.
  • Cyclization Reactions : It can serve as a precursor in forming more complex heterocyclic structures.
  • Oxidation and Reduction : The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

Biological Activities

This compound exhibits a range of biological activities, as summarized in the table below:

Activity Description
Antimicrobial Inhibits growth of bacteria and fungi; potential for use in treating infections .
Anti-inflammatory Modulates inflammatory responses; potential applications in inflammatory diseases .
Analgesic Exhibits pain-relieving properties; could be developed into analgesic medications .
Anticancer Shows promise in inhibiting cancer cell proliferation; further studies needed .
Enzyme Inhibition Specifically inhibits cytochrome P450 enzyme CYP1A2, affecting drug metabolism .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound acts as an inhibitor for enzymes involved in metabolic pathways, particularly CYP1A2. This interaction may lead to drug-drug interactions when co-administered with other medications metabolized by this enzyme.
  • Hydrophobic Interactions : It is believed to interact with biological targets through hydrogen bonds and hydrophobic interactions, influencing various biochemical pathways .

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of pyrazole derivatives, including this compound:

  • Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : In vitro tests indicated that the compound could reduce pro-inflammatory cytokine production, supporting its use in treating inflammatory conditions .
  • Cancer Research : Preliminary studies showed that derivatives of this compound could inhibit cancer cell growth in specific cancer lines, warranting further investigation into its anticancer properties .

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance iodination efficiency.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate cyclocondensation .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during iodination .

Basic: Which spectroscopic and crystallographic techniques are effective in characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Identifies methyl (δ ~3.8 ppm for N-CH₃) and ethyl ester (δ ~1.3–4.3 ppm) groups.
    • ¹³C NMR : Confirms the carbonyl (δ ~160–165 ppm) and iodine-substituted carbon (δ ~90–100 ppm) .
  • X-ray crystallography : Resolves the spatial arrangement of iodine and the ester group, critical for understanding reactivity. For example, bond angles near the iodine atom influence electrophilic substitution pathways .
  • IR spectroscopy : Detects ester C=O stretching (~1700 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹) .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Reaction path modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict transition states and activation energies for iodine displacement. For example, nucleophilic attack at the 4-position is favored due to electron-withdrawing effects of the ester group .
  • Solvent effects : Implicit solvent models (e.g., PCM) evaluate how polar solvents stabilize intermediates in SN2 mechanisms .
  • Substituent impact : Comparative studies with analogs (e.g., 4-nitro or 4-chloro derivatives) identify steric/electronic factors affecting reaction rates .

Advanced: What strategies resolve contradictions in reported biological activities of pyrazole derivatives like this compound?

  • Systematic SAR studies : Varying substituents (e.g., replacing iodine with bromine or methyl groups) clarifies structure-activity relationships. For instance, iodine’s bulkiness may reduce antifungal efficacy compared to smaller halogens .
  • In silico docking : Molecular docking with target proteins (e.g., COX-2 for anti-inflammatory activity) identifies binding interactions masked in bulk assays. Discrepancies in IC₅₀ values may arise from differential protein conformations .
  • Metabolic profiling : LC-MS studies assess stability under physiological conditions. Contradictory cytotoxicity data may stem from metabolite interference .

Basic: What are the key considerations for purifying this compound?

  • Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (3:1 to 1:2) to separate iodinated products from unreacted precursors .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor melting points (mp ~120–125°C) to confirm homogeneity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve trace impurities, critical for pharmacological studies .

Advanced: How do steric and electronic effects of the iodine substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Electronic effects : The iodine atom’s electronegativity activates the pyrazole ring for palladium-catalyzed coupling but may deactivate electron-deficient aryl boronic acids.
  • Steric hindrance : Bulkier coupling partners (e.g., ortho-substituted aryl boronic acids) require optimized ligands (e.g., SPhos) to enhance yields .
  • Competitive pathways : DFT studies show iodine’s leaving-group ability can lead to undesired dehalogenation; additives like silver oxide mitigate this .

Basic: What are the stability and storage recommendations for this compound?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodecomposition of the C-I bond.
  • Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis.
  • Decomposition signs : Yellowing or precipitate formation indicates degradation; validate purity via TLC (Rf ~0.5 in hexane/EtOAc) .

Advanced: How can mechanistic discrepancies in the iodination step be addressed through kinetic studies?

  • Rate monitoring : In situ IR or UV-Vis spectroscopy tracks iodine consumption. For example, NIS shows faster kinetics than ICl due to better solubility .
  • Isotopic labeling : ¹²⁵I radiolabeling quantifies byproduct formation (e.g., HI) under varying pH conditions.
  • Computational validation : Compare experimental activation energies with DFT-calculated values to identify rate-limiting steps .

Basic: What are the applications of this compound in medicinal chemistry?

  • Anticancer probes : The iodine atom serves as a heavy atom for X-ray crystallography in target-ligand complex studies .
  • Antibacterial agents : Pyrazole derivatives inhibit bacterial enoyl-ACP reductase; iodine enhances lipophilicity for membrane penetration .
  • PET imaging : ¹²⁴I-labeled analogs enable tumor tracking via positron emission tomography .

Advanced: What interdisciplinary approaches integrate reaction engineering and computational design for scalable synthesis?

  • Microreactor systems : Continuous-flow setups improve heat/mass transfer during iodination, reducing reaction times from hours to minutes .
  • Machine learning : Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for new substrates .
  • Life-cycle analysis : Evaluate environmental impact of iodine waste streams; recommend solvent recovery or catalytic recycling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
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ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

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